molecular formula C24H32N2O5 B12487950 Ethyl 5-[(3,4-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate

Ethyl 5-[(3,4-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12487950
M. Wt: 428.5 g/mol
InChI Key: YLQRYVVZYUDJCA-UHFFFAOYSA-N
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Description

ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a morpholine ring, and a diethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate ester, followed by the introduction of the morpholine ring and the diethoxyphenyl group. Common reagents used in these reactions include ethyl benzoate, morpholine, and 3,4-diethoxybenzyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential medicinal properties, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-{[(3,4-DIHYDROXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE

Uniqueness

ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the diethoxyphenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C24H32N2O5

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 5-[(3,4-diethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H32N2O5/c1-4-29-22-10-7-18(15-23(22)30-5-2)17-25-19-8-9-21(26-11-13-28-14-12-26)20(16-19)24(27)31-6-3/h7-10,15-16,25H,4-6,11-14,17H2,1-3H3

InChI Key

YLQRYVVZYUDJCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC)OCC

Origin of Product

United States

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